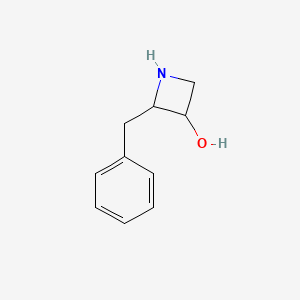
2-Benzylazetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylazetidin-3-ol is a four-membered heterocyclic compound containing an azetidine ring with a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with epichlorohydrin, followed by cyclization under basic conditions to form the azetidine ring . Another approach involves the reduction of 2-benzylazetidin-3-one using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound often employs optimized processes to ensure high yield and purity. For instance, the use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis . Additionally, the process may involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic applications .
Scientific Research Applications
2-Benzylazetidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring without the benzyl and hydroxyl groups.
2-Benzylazetidin-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
N-Benzylaziridine: A three-membered ring with a benzyl group attached to the nitrogen atom.
Uniqueness: 2-Benzylazetidin-3-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-benzylazetidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10-7-11-9(10)6-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
InChI Key |
VFQNQULRXOQWEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















